molecular formula C22H23N7O B10833781 Phenylpyrrolidinone derivative 5

Phenylpyrrolidinone derivative 5

Cat. No.: B10833781
M. Wt: 401.5 g/mol
InChI Key: WBRYMNNSAHRQTO-UHFFFAOYSA-N
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Description

Phenylpyrrolidinone derivative 5 is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a phenyl group attached to a pyrrolidinone ring, which imparts unique chemical and biological properties. It has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders and cognitive impairments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenylpyrrolidinone derivative 5 typically involves the alkylation of 4-phenylpyrrolidinone-2 using ethyl chloroacetate in the presence of sodium hydride. The product, ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate, is then isolated by column chromatography with a high yield . The final step involves the treatment of the activated ester with a solution of taurine in potassium hydroxide, producing the target compound as a beige crystalline solid .

Industrial Production Methods: For industrial-scale production, the synthesis process can be optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis, reducing the reaction time and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Phenylpyrrolidinone derivative 5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated reagents and strong bases like sodium hydride are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted phenylpyrrolidinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of phenylpyrrolidinone derivative 5 involves its interaction with specific molecular targets and pathways. It has been shown to cross the blood-brain barrier and exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress . The compound’s ability to enhance cognitive functions is attributed to its interaction with neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation.

Comparison with Similar Compounds

Phenylpyrrolidinone derivative 5 can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its combination of a phenyl group and a pyrrolidinone ring, which imparts unique chemical and biological properties. Its ability to cross the blood-brain barrier and its neuroprotective effects make it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C22H23N7O

Molecular Weight

401.5 g/mol

IUPAC Name

1-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-2-one

InChI

InChI=1S/C22H23N7O/c1-13-10-14(2)29(26-13)18-8-9-28(22(18)30)16-6-4-15(5-7-16)17-11-27(3)21-19(17)20(23)24-12-25-21/h4-7,10-12,18H,8-9H2,1-3H3,(H2,23,24,25)

InChI Key

WBRYMNNSAHRQTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CCN(C2=O)C3=CC=C(C=C3)C4=CN(C5=NC=NC(=C45)N)C)C

Origin of Product

United States

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